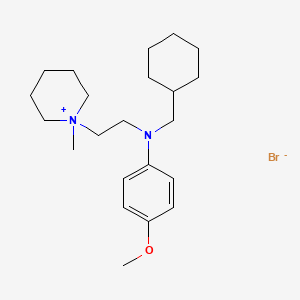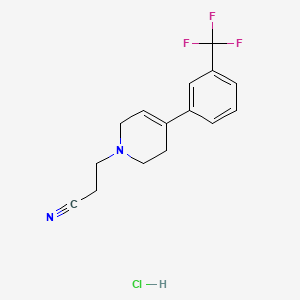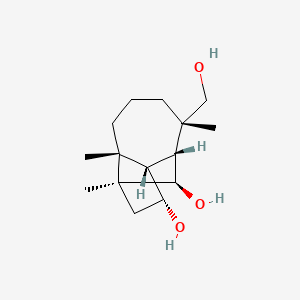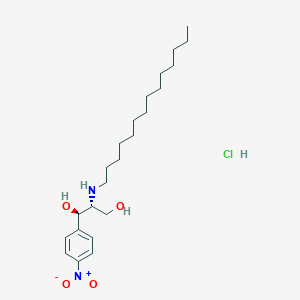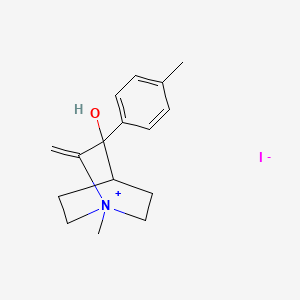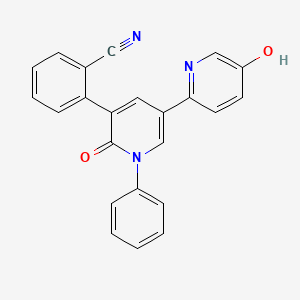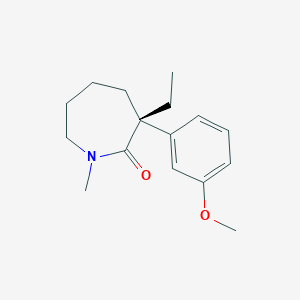
Triethanolamine tridecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine tridecylbenzenesulfonate is a chemical compound commonly used as a surfactant and emulsifier in various industrial and cosmetic applications. It is known for its ability to reduce surface tension, making it an effective agent in formulations that require the mixing of oil and water phases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethanolamine tridecylbenzenesulfonate is synthesized through the reaction of tridecylbenzenesulfonic acid with triethanolamine. The reaction typically occurs in an aqueous medium, where the sulfonic acid group reacts with the amine group of triethanolamine to form the sulfonate salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tridecylbenzenesulfonic acid is mixed with triethanolamine under controlled temperature and pH conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Triethanolamine tridecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group back to the corresponding sulfonic acid.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonates, and substituted sulfonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triethanolamine tridecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: The compound is employed in cell culture media to enhance the solubility of hydrophobic compounds.
Medicine: It is used in pharmaceutical formulations to improve the bioavailability of certain drugs.
Industry: The compound is widely used in the formulation of detergents, emulsifiers, and other cleaning agents
Wirkmechanismus
The mechanism of action of triethanolamine tridecylbenzenesulfonate involves its ability to reduce surface tension and stabilize emulsions. As a surfactant, it aligns at the interface of oil and water phases, reducing the interfacial tension and allowing for the formation of stable emulsions. This property is crucial in various applications, including cosmetics and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium decylbenzenesulfonate
- Triethanolamine dodecylbenzenesulfonate
Comparison
Triethanolamine tridecylbenzenesulfonate is unique due to its specific combination of triethanolamine and tridecylbenzenesulfonate, which provides distinct surfactant properties. Compared to sodium dodecylbenzenesulfonate and sodium decylbenzenesulfonate, it offers better solubility in water and enhanced emulsifying capabilities. Additionally, the presence of triethanolamine provides buffering capacity, making it suitable for applications requiring pH adjustment .
Eigenschaften
CAS-Nummer |
61886-59-7 |
|---|---|
Molekularformel |
C25H46NO6S- |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-tridecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;8-4-1-7(2-5-9)3-6-10/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);8-10H,1-6H2/p-1 |
InChI-Schlüssel |
SLODVKUKGXRQHO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


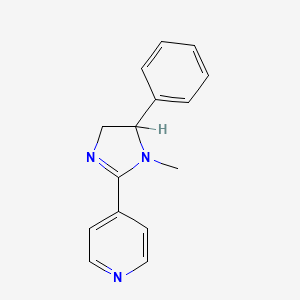
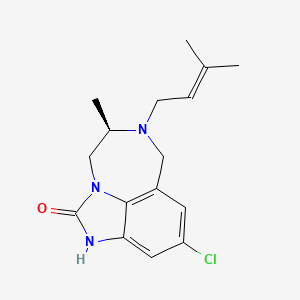

![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
